N-desethyl Metonitazene (hydrochloride)
Description
Classification and Chemical Parentage within 2-Benzylbenzimidazole Synthetic Opioid Analogues
N-desethyl metonitazene (B1467764) is classified as a 2-benzylbenzimidazole synthetic opioid. wikipedia.orgusdoj.gov This class of compounds is characterized by a core benzimidazole (B57391) structure. The parent compound, metonitazene, and its analogues are part of the broader "nitazene" group. wikipedia.orgaegislabs.com The chemical structure of N-desethyl metonitazene is derived from metonitazene through the process of N-deethylation, where an ethyl group is removed from the nitrogen atom of the ethylamine (B1201723) side chain. who.int This modification results in a distinct compound with its own unique chemical and pharmacological properties.
The structure-activity relationship within the nitazene (B13437292) class reveals the significance of various substitutions on the benzimidazole core. For instance, the presence of a nitro group at the 5-position of the benzimidazole ring is a common feature among the more potent compounds in this series. wikipedia.org The N-desethyl modification on metonitazene results in a compound that retains significant activity at the µ-opioid receptor. nih.govspringermedizin.de
Table 1: Chemical and Structural Information for N-desethyl Metonitazene (hydrochloride)
| Property | Value |
|---|---|
| Formal Name | N-ethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine, monohydrochloride |
| Molecular Formula | C₁₉H₂₂N₄O₃ • HCl |
| Formula Weight | 390.9 |
| CAS Number | 2732926-26-8 |
| InChI Key | RESPFUMJVJRUMB-UHFFFAOYSA-N |
Data sourced from Cayman Chemical caymanchem.comdrugsandalcohol.ie
Historical Context of Benzimidazole Opioid Research and Analog Development
The exploration of benzimidazole-based opioids dates back to the mid-1950s when researchers at the Swiss pharmaceutical company Ciba AG first synthesized and studied these compounds for their analgesic potential. wikipedia.orgwikipedia.org This research led to the discovery of a series of potent opioid agonists, including the highly potent etonitazene. nih.govnih.gov The initial discovery in 1957 was of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, known as desnitazene, which exhibited a low analgesic effect. wikipedia.org Subsequent structural modifications, particularly the introduction of a nitro group at the 5-position of the benzimidazole ring, led to the development of the more potent "nitazene" series. wikipedia.org
Despite their significant analgesic properties, these compounds were never commercially marketed for therapeutic use, likely due to their high potency and potential for adverse effects. wikipedia.orgnih.gov For decades, knowledge of these compounds was largely confined to academic and pharmaceutical research. nih.gov However, in recent years, clandestine laboratories have revisited this historical research, leading to the emergence of various nitazene analogues on the illicit drug market. aegislabs.comnih.gov
Emergence of N-desethyl Metonitazene as a Distinct Compound beyond Metabolite Identification
Initially, N-desethyl metonitazene was primarily identified as a metabolite of metonitazene. who.intcaymanchem.com Forensic toxicological investigations of metonitazene-positive cases confirmed that N-desethyl metonitazene is a prominent metabolite found in urine and vitreous samples. who.intresearchgate.net This metabolic pathway involves the N-deethylation of the parent compound. who.int
However, more recent findings have indicated that N-desethyl metonitazene is also being synthesized and distributed as a standalone substance. drugsandalcohol.ie This is a similar trajectory to that of N-desethyl isotonitazene, another nitazene metabolite that has emerged as a primary drug of its own. drugsandalcohol.ieforensicmag.comcfsre.org The detection of N-desethyl etonitazene in toxicology cases in the absence of its parent compound, etonitazene, further supports this trend of metabolites being sold as distinct psychoactive substances. drugsandalcohol.ie
Rationale and Academic Significance of Research on N-desethyl Metonitazene
The academic and forensic research interest in N-desethyl metonitazene stems from several key factors. As a metabolite of the potent synthetic opioid metonitazene, understanding its pharmacological profile is crucial for interpreting toxicological findings in cases involving metonitazene use. researchgate.netnih.gov The fact that N-desethyl analogues of other nitazenes have shown significant, and in some cases, even greater potency than their parent compounds, underscores the importance of studying these metabolites. nih.govspringermedizin.denih.gov
Furthermore, the emergence of N-desethyl metonitazene as a distinct entity on the illicit market necessitates its own comprehensive characterization. drugsandalcohol.ie This includes detailed analytical studies to enable its accurate detection in forensic laboratories and pharmacological investigations to understand its specific effects and potency. caymanchem.com This research is vital for public health and safety, as the proliferation of new, highly potent synthetic opioids presents a significant challenge. cfsre.org The continued study of compounds like N-desethyl metonitazene contributes to a better understanding of the structure-activity relationships within the nitazene class, which can aid in the development of future analytical methods and potential therapeutic interventions. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3 |
InChI Key |
IKAGAOZPALXGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Chemical Synthesis Research and Precursor Analysis of N Desethyl Metonitazene
Exploration of Established Synthetic Routes for 2-Benzylbenzimidazole Analogues
The synthesis of 2-benzylbenzimidazole analogues, the core structure of N-desethyl Metonitazene (B1467764), has been well-established in scientific literature for decades, originally for their potential therapeutic applications. The most common and foundational method is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its corresponding derivative (such as an ester, nitrile, or aldehyde) under acidic conditions and often with heating.
In the context of N-desethyl Metonitazene and its analogues, the synthesis typically begins with a substituted o-phenylenediamine. For instance, the synthesis of related nitazenes like isotonitazene involves the reaction of 4-alkoxy-2-nitroaniline with a substituted phenylacetic acid. A key intermediate in the synthesis of many nitazenes is 2-amino-4-substituted-N-alkylaniline.
The general synthetic pathway can be summarized in the following steps:
Nitration: A substituted aniline (B41778) is nitrated to introduce a nitro group ortho to the amino group.
Alkylation/Acylation: The amino group of the resulting nitroaniline is often alkylated or acylated.
Reduction: The nitro group is then reduced to an amino group, forming a substituted o-phenylenediamine.
Condensation/Cyclization: This diamine is then reacted with a substituted phenylacetic acid or its derivative to form the benzimidazole (B57391) ring system. This is the crucial Phillips condensation step.
Alkylation: Finally, the benzimidazole nitrogen can be alkylated to introduce the desired substituent.
This classical approach has been adapted and modified in various research and patent literature for the synthesis of a wide array of 2-benzylbenzimidazole derivatives.
Dealkylation Pathways and Potential Precursor Compounds in Illicit Synthesis
The emergence of N-desethyl Metonitazene in illicit drug markets is often linked to its status as a metabolite of Metonitazene. However, it can also be synthesized intentionally or be an impurity in the synthesis of other nitazenes. Dealkylation, the removal of an ethyl group, is a key transformation in this context.
One plausible pathway for the formation of N-desethyl Metonitazene is the N-dealkylation of a precursor compound like Metonitazene. This can occur through various chemical methods, although in the context of illicit synthesis, simpler and more accessible reagents are likely favored.
Potential precursor compounds for the illicit synthesis of N-desethyl Metonitazene can be categorized based on their structural relation to the final product.
Direct Precursors:
Metonitazene: As a direct precursor, Metonitazene can be de-ethylated to yield N-desethyl Metonitazene.
N-ethyl-2-amino-4-nitroanisole: This compound, after reduction of the nitro group, can be condensed with the appropriate phenylacetic acid derivative.
Key Reagents and Intermediates:
4-Nitrophenetole: A potential starting material that can be reduced and further modified.
2-Amino-4-nitrophenetole: An intermediate that can be formed from the nitration of 3-aminophenetole.
(p-alkoxyphenyl)acetic acids: These are crucial for forming the benzyl (B1604629) portion of the molecule.
The following table outlines some potential precursors and intermediates:
| Precursor/Intermediate | Role in Synthesis |
| Metonitazene | Direct precursor for dealkylation to N-desethyl Metonitazene. |
| 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole | A key intermediate that can be N-alkylated and then have the nitro group reduced. |
| N-(2-amino-4-nitrophenyl)acetamide | A protected amine that can be deprotected and used in the condensation step. |
| 4-Methoxy-2-nitroaniline | A common starting material for the synthesis of the benzimidazole core. |
Hypothetical and Confirmed De Novo Synthesis Research Approaches
De novo synthesis refers to the creation of a complex molecule from simple starting materials. For N-desethyl Metonitazene, research approaches would likely mirror the established routes for other 2-benzylbenzimidazole opioids.
A hypothetical de novo synthesis could proceed as follows:
Synthesis of the Benzimidazole Core: Starting with a commercially available and less-watched precursor like 4-methoxy-2-nitroaniline. This compound would undergo reduction of the nitro group to an amine, yielding 4-methoxy-1,2-phenylenediamine.
Formation of the Benzyl Moiety: Separately, 4-ethoxyphenylacetic acid would be prepared.
Condensation: The 4-methoxy-1,2-phenylenediamine and 4-ethoxyphenylacetic acid would be condensed under acidic conditions (Phillips condensation) to form 2-(4-ethoxybenzyl)-5-methoxy-1H-benzimidazole.
Final Modification: The final step would involve the selective demethylation of the 5-methoxy group to a hydroxyl group, followed by alkylation to introduce the final substituent, though for N-desethyl Metonitazene, this position is often unsubstituted.
Confirmed research on the synthesis of closely related analogues in patent literature often details similar multi-step sequences, emphasizing the versatility of the benzimidazole scaffold for creating a variety of potent opioids.
Production Scale and Reference Material Synthesis for Research Purposes
The synthesis of N-desethyl Metonitazene for research purposes, particularly for the development of analytical reference standards, is conducted on a small, laboratory scale. Forensic laboratories, research institutions, and commercial suppliers of analytical standards produce the compound in milligram to gram quantities.
The synthesis of a certified reference material (CRM) requires a well-documented and controlled process to ensure high purity and accurate characterization. The synthesis route chosen for reference material production would prioritize purity and yield over cost or simplicity, often involving multiple purification steps like column chromatography and recrystallization. The final product is extensively analyzed using techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) spectroscopy: To identify functional groups.
Purity analysis (e.g., by HPLC): To quantify the purity of the reference material.
The availability of these high-purity reference materials is crucial for the accurate identification and quantification of N-desethyl Metonitazene in forensic casework and toxicological screening.
Advanced Analytical Methodologies for Characterizing N Desethyl Metonitazene
Comprehensive Chromatographic Separation and Identification Techniques
Chromatography, a cornerstone of analytical chemistry, is indispensable for separating N-desethyl metonitazene (B1467764) from complex sample matrices and from structurally similar compounds. When coupled with mass spectrometry, it provides a powerful tool for unambiguous identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While detailed applications specifically for N-desethyl metonitazene are not extensively documented in the literature, GC-MS has been successfully used for the characterization of its parent compound, metonitazene, and other related nitazene (B13437292) analogs. cfsre.org For instance, the analysis of metonitazene has been performed using an Agilent 5975 Series GC/MSD System. cfsre.org The principles of this application can be extended to N-desethyl metonitazene, likely following a derivatization step to increase its volatility and thermal stability.
A typical GC-MS method for a related compound, N-desethyl isotonitazene, involved dilution in methanol (B129727) and analysis on an Agilent 5975 Series GC/MSD System with a DB-1 column. cfsre.org Such a method provides a basis for developing a validated GC-MS protocol for N-desethyl metonitazene.
Table 1: Exemplar GC-MS Parameters for Analysis of a Related Nitazene Analog
| Parameter | Value |
|---|---|
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (1.46 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min |
| Injection Type | Splitless |
| Mass Scan Range | 40-550 m/z |
Data derived from the analysis of N-desethyl isotonitazene, a structurally similar compound. cfsre.org
Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical platform for the detection and quantification of N-desethyl metonitazene and other nitazene compounds in biological and seized drug samples. researchgate.netnih.gov Its applicability to a wide range of polarities and molecular weights without the need for derivatization makes it highly suitable for these analyses. The high sensitivity and specificity of modern LC-MS systems are essential for detecting the trace amounts of N-desethyl metonitazene typically encountered in forensic casework. nih.gov
LC-QTOF-MS is a high-resolution mass spectrometry (HRMS) technique extensively used for the initial screening and qualitative identification of novel psychoactive substances, including N-desethyl metonitazene. nih.govwho.int This method provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of the elemental composition of the analyte and its fragments. This capability is crucial for identifying unknown metabolites and for distinguishing between compounds with the same nominal mass.
In forensic toxicology, LC-QTOF-MS is employed as a screening tool to detect N-desethyl metonitazene in postmortem blood and urine samples. nih.govwho.int The identification is based on comparing the accurate mass, retention time, and fragmentation pattern of the detected analyte with those of a certified reference standard. drugsandalcohol.ie
Table 2: LC-QTOF-MS Identification Parameters for N-desethyl isotonitazene
| Parameter | Value |
|---|---|
| Instrument | SCIEX X500R / TripleTOF 5600+ |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase | A: 10 mM Ammonium formate (B1220265) (pH 3.0); B: 0.1% Formic acid in Acetonitrile/Methanol |
| TOF MS Scan Range | 100-510 Da |
| Retention Time | ~6.81 min |
Data based on the analysis of the structurally related compound N-desethyl isotonitazene, demonstrating a typical approach. cfsre.org
For quantitative analysis, liquid chromatography-tandem quadrupole mass spectrometry (LC-QqQ-MS) is the gold standard. nih.govnih.gov This technique operates by selecting a specific precursor ion (the molecular ion of N-desethyl metonitazene), fragmenting it, and then detecting one or more specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional sensitivity and selectivity, minimizing interferences from the sample matrix. nih.gov
Validated LC-QqQ-MS methods have been developed for the quantification of a panel of nitazene analogs and their metabolites, including N-desethyl isotonitazene, in various biological matrices such as whole blood, urine, and tissues. nih.govnih.gov These methods typically involve a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. nih.govunitedchem.com The calibration ranges for these methods are often in the sub-ng/mL to ng/mL level, with limits of detection (LOD) as low as 0.1 ng/mL. nih.govnih.gov
Table 3: LC-QqQ-MS Method Parameters for Nitazene Analog Quantification
| Parameter | Value |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 analytical column |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 0.5–50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
Based on a validated method for a panel of nitazene analogs and metabolites. nih.govnih.gov
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) encompasses techniques like LC-QTOF-MS and Orbitrap-based MS. It is a powerful tool for both the targeted and untargeted analysis of N-desethyl metonitazene. In an untargeted screening approach, LC-HRMS can help in the identification of novel metabolites and analogs without prior knowledge of their existence. researchgate.net For targeted analysis, it offers a high degree of confidence in identification due to its mass accuracy. LC-HRMS methods are frequently used for the screening and confirmation of nitazenes and their metabolites in complex biological samples. researchgate.net
High-performance liquid chromatography (HPLC) is the separation workhorse for all the LC-MS techniques described above. The choice of the stationary phase (column), mobile phase composition, and gradient is critical for achieving the necessary separation of N-desethyl metonitazene from its parent compound, other metabolites, and potential isomers. Reversed-phase columns, such as C18, are commonly employed for these analyses. nih.govnih.gov
In addition to mass spectrometric detection, HPLC can be coupled with other detectors, such as a diode-array detector (DAD). HPLC-DAD can provide characteristic UV spectra for nitazene analogs, aiding in their preliminary identification and differentiation. researchgate.net While less sensitive and specific than MS, HPLC-DAD can be a valuable tool in seized drug analysis where concentrations are typically higher.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the definitive identification of N-desethyl metonitazene by providing insights into its molecular structure.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. For N-desethyl metonitazene, IR spectroscopy would be used to confirm the presence of key functional groups such as the nitro group (NO₂), the ether linkage (C-O-C), and the secondary amine (N-H) resulting from the de-ethylation. The characteristic stretching and bending frequencies of these groups provide corroborating evidence for the structure elucidated by other methods like NMR and mass spectrometry.
Method Validation and Performance in Complex Biological and Seized Matrices
The detection and quantification of N-desethyl metonitazene in real-world samples, such as blood, urine, and seized drug materials, require robust and validated analytical methods. nih.gov
Given the high potency of nitazene analogues, they are often present in biological samples at very low concentrations. researchgate.netnih.gov Therefore, analytical methods must be highly sensitive. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be accurately and precisely measured. For nitazene analogues, including metabolites like N-desethyl metonitazene, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have achieved LODs as low as 0.1 ng/mL and LOQs of 0.5 ng/mL in matrices like whole blood. nih.govnih.govresearchgate.net
Table 1: Method Detection and Quantitation Limits for Nitazene Analogs
| Analyte/Parameter | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Source |
|---|---|---|---|---|
| Nitazene Analogs | Whole Blood | 0.1 | 0.5 | nih.govnih.gov |
This table showcases the typical sensitivity achieved in validated analytical methods for nitazene compounds.
When analyzing samples in complex biological matrices such as blood or urine, other endogenous or exogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy of quantification. nih.gov Studies on nitazene analogues have reported the observation of ionization enhancement. nih.govnih.govresearchgate.net To mitigate these effects, various strategies are employed, including thorough sample preparation (e.g., liquid-liquid extraction), the use of chromatographic separation to isolate the analyte from interfering compounds, and the use of an appropriate internal standard. nih.govnih.govresearchgate.net Despite the observation of ionization enhancement, validated methods have demonstrated that it does not affect the accuracy of quantitation for nitazene analogs. nih.govnih.govresearchgate.net
Software-Aided Data Mining and In Silico Prediction Tools for Metabolite Identification
The rapid emergence of new synthetic opioids and their metabolites necessitates the use of advanced software tools to predict and identify these compounds. nih.gov
In the context of N-desethyl metonitazene, which is a known metabolite of metonitazene, software tools play a crucial role in predicting its formation and aiding in its identification in complex datasets. caymanchem.comnih.gov Computational approaches, such as consensus docking and molecular dynamics simulations, are used to understand the interaction of nitazene derivatives with opioid receptors. biorxiv.org
For metabolite identification, software platforms like Compound Discoverer, in conjunction with in silico prediction tools such as GLORYx and BioTransformer, are utilized. nih.govnih.govnih.gov These programs can predict potential metabolites based on the structure of the parent drug and known metabolic pathways. nih.govnih.gov This information is then used to mine high-resolution mass spectrometry data for the presence of these predicted metabolites, even at trace levels. nih.govnih.gov This approach has been successfully applied to identify metabolites of various nitazene analogues in human hepatocyte incubations and authentic forensic case samples. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-desethyl Metonitazene (hydrochloride) |
| Metonitazene |
| Isotonitazene |
| Etonitazene |
| Protonitazene (B12782313) |
| Butonitazene |
| Clonitazene |
| Flunitazene |
| N-desethyl isotonitazene |
| 5-amino isotonitazene |
| 4ʹ-hydroxy nitazene |
| Etodesnitazene |
| Butonitazene |
| Flualprazolam |
| Fentanyl |
| N-desethyl-O-desmethyl-metonitazene |
| O-desethyl etodesnitazene |
| N,N-didesethyl derivative |
| O-demethyl-metonitazene |
| N-deethyl-O-isopropyl-isotonitazene |
| Metodesnitazene |
| N-desethyl etonitazene |
| N-pyrrolidino metonitazene |
| N-pyrrolidino protonitazene |
| Hydromorphone |
| N-normetazocine |
| Morphine |
| Buprenorphine |
| DAMGO |
| AP-237 (bucinnazine) |
| Diphenhydramine |
| Quinine |
| Δ⁹-tetrahydrocannabinol (Δ⁹-THC) |
| Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV) |
| Cannabinol (CBN) |
| Cannabidiol (CBD) |
| Cannabidivarin (CBDV) |
| Cannabigerol (CBG) |
Pharmacological Characterization of N Desethyl Metonitazene at Opioid Receptors
Mu-Opioid Receptor (MOR) Binding Affinity and Selectivity Studies
Binding affinity studies are fundamental in pharmacology to determine the strength of the interaction between a ligand, such as N-desethyl Metonitazene (B1467764), and its receptor. A high binding affinity, indicated by a low equilibrium dissociation constant (Ki), suggests a strong ligand-receptor interaction.
Radioligand binding assays are a common technique used to characterize the binding affinity of a compound for a specific receptor. In the context of opioid research, radiolabeled ligands such as [3H]DAMGO (for MOR), [3H]U69,593 (for kappa-opioid receptors, KOR), and [3H]DADLE (for delta-opioid receptors, DOR) are utilized to determine the binding profile of a test compound. These assays measure the ability of the unlabeled compound to displace the radioligand from the receptor, from which the Ki value is calculated.
Specific binding affinity data (Ki) for N-desethyl Metonitazene from radioligand binding assays were not available in the reviewed scientific literature.
To understand the relative binding strength of a compound, its affinity is often compared to that of endogenous opioids and other well-characterized synthetic opioids. While direct binding data for N-desethyl Metonitazene is not available, examining the profile of its parent compound, metonitazene, provides context for the 2-benzylbenzimidazole class. In radioligand binding assays using [3H]-DAMGO, metonitazene shows a high affinity for the MOR, which is significantly greater than that of morphine and fentanyl. smolecule.com
Table 1: Comparative Mu-Opioid Receptor Binding Affinities of Metonitazene and Reference Opioids
| Compound | Ki (nM) smolecule.com |
|---|---|
| Metonitazene | 0.776 |
| Fentanyl | 6.03 |
| Morphine | 2.63 |
This table displays data for the parent compound, metonitazene, to provide context.
In Vitro Functional Activity at Opioid Receptors
Functional assays go beyond binding affinity to measure the biological response initiated by a compound upon binding to its receptor. These assays determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist). Key parameters measured are potency (EC50), the concentration required to produce 50% of the maximum effect, and efficacy (Emax), the maximum response a compound can elicit.
Studies have demonstrated that N-desethyl modifications of nitazenes retain significant functional activity at the MOR. springermedizin.de
Activation of the MOR by an agonist can trigger signaling through two primary pathways: G-protein signaling and the β-arrestin pathway. The recruitment of β-arrestin 2 is a key event in receptor desensitization and internalization, and it also mediates certain cellular effects. Assays measuring β-arrestin 2 recruitment are therefore crucial for understanding the full functional profile of an opioid.
In a comprehensive study of 25 nitazene (B13437292) analogues, N-desethyl Metonitazene was evaluated for its ability to activate the MOR and recruit β-arrestin 2. The results showed that it acts as an agonist in this pathway. nih.gov Generally, N-desethyl modifications resulted in slightly lower potency compared to their parent nitazenes. springermedizin.deresearchgate.net
Table 2: MOR-Mediated β-Arrestin 2 Recruitment by N-desethyl Metonitazene
| Compound | EC50 (nM) | Emax (% of Hydromorphone) |
|---|---|---|
| N-desethyl Metonitazene | 166 | 138% |
Data sourced from the supplementary information of De Vrieze et al., 2024.
The canonical signaling pathway for the MOR involves coupling to the Gi/o class of G-proteins. Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring the inhibition of cAMP accumulation is a standard method for quantifying MOR agonist activity.
N-desethyl Metonitazene demonstrated potent activity in the GloSensor® cAMP assay, confirming its function as a MOR agonist. nih.gov Across the range of nitazenes tested, compounds generally showed higher potency in the cAMP assay compared to the β-arrestin 2 assay. springermedizin.denih.gov
Table 3: MOR-Mediated Inhibition of cAMP Accumulation by N-desethyl Metonitazene
| Compound | EC50 (nM) | Emax (% of Hydromorphone) |
|---|---|---|
| N-desethyl Metonitazene | 18.2 | 99% |
Data sourced from the supplementary information of De Vrieze et al., 2024.
GTPγS binding assays provide a direct measure of G-protein activation following receptor stimulation. In this assay, the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified as a measure of receptor-mediated G-protein activation.
N-desethyl Metonitazene has been characterized using functional assays that measure G-protein activation. smolecule.com While it retains substantial activity at the µ-opioid receptor, its potency is significantly lower than that of its parent compound, metonitazene. smolecule.com
Table 4: Functional Potency at MOR in G-Protein Activation Assays
| Compound | EC50 (nM) |
|---|---|
| N-desethyl Metonitazene | 103 smolecule.com |
| Metonitazene | 1.74 smolecule.com |
Comparative Potency and Efficacy of N-desethyl Metonitazene with Reference Opioids (e.g., Fentanyl, Morphine, Hydromorphone)
Direct quantitative in vitro data detailing the potency (EC₅₀) and efficacy (Eₘₐₓ) of N-desethyl metonitazene at the µ-opioid receptor (MOR) are not extensively documented in peer-reviewed studies. However, general pharmacological trends within the 2-benzylbenzimidazole class provide some insight. Research indicates that N-desethylation often results in slightly lower potency compared to the parent nitazene compound cfsre.orgnih.gov. This suggests that N-desethyl metonitazene may be less potent than its parent, metonitazene.
For context, its parent compound, metonitazene, is a highly potent µ-opioid receptor agonist. In vitro studies have demonstrated that metonitazene exhibits potency and efficacy slightly greater than fentanyl and significantly greater than hydromorphone who.int. In specific µ-opioid receptor activation assays, metonitazene's potency was found to be 113-121% that of fentanyl, and its efficacy was 184-340% that of hydromorphone who.int.
It is crucial to note that the effect of N-desethylation is not uniform across all nitazenes. For instance, N-desethyl isotonitazene, a metabolite of isotonitazene, is an exception to the general trend and has been found to be a highly potent opioid, with some studies showing it to be even more potent than its parent compound and up to 20 times more potent than fentanyl cfsre.orgwikipedia.org. Similarly, N-desethyl etonitazene is reported to be approximately 10 times more potent than fentanyl drugsandalcohol.ie. This variability underscores the difficulty in predicting the precise pharmacological profile of N-desethyl metonitazene without direct empirical data.
Due to the lack of specific data for N-desethyl metonitazene, a comparative table is provided for its parent compound, metonitazene, against reference opioids.
Interactive Data Table: In Vitro Opioid Receptor Activity of Metonitazene and Reference Opioids
| Compound | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) vs. Hydromorphone | Potency vs. Fentanyl |
| Metonitazene | MOR-βarr2 | 8.14 nM | 184% | 113% |
| Metonitazene | MOR-mini-Gi | Not Specified | 340% | 121% |
| Fentanyl | MOR-βarr2 | ~7.2 nM | Not Specified | 100% (Reference) |
| Hydromorphone | MOR-βarr2 / MOR-mini-Gi | Not Specified | 100% (Reference) | Not Applicable |
| Morphine | Various | ~23-290 times less potent than nitazenes researchgate.net | Not Specified | Not Specified |
| Estimated based on relative potency data from source who.int. Data for Metonitazene is from Vandeputte et al., 2021, as cited in the WHO Critical Review Report who.int. |
Characterization of Receptor Agonism Profile (e.g., Full Agonism, Superagonism)
The receptor agonism profile for N-desethyl metonitazene has not been explicitly characterized in the available literature. However, insights can be drawn from its parent compound and related analogues.
Metonitazene is considered a "superagonist" at the µ-opioid receptor nih.gov. Superagonism refers to the ability of a compound to produce a maximal receptor response that is greater than that of the endogenous agonist or a standard full agonist. Studies using bioluminescence resonance energy transfer (BRET) assays demonstrated that metonitazene, along with isotonitazene and N-desethyl isotonitazene, exhibited efficacy greater than the standard agonist DAMGO (Eₘₐₓ > 100%), confirming their status as superagonists nih.gov.
Given that N-desethylation generally leads to a slight reduction in potency for nitazenes, it is plausible that N-desethyl metonitazene may act as a full or superagonist, but its efficacy might be reduced compared to metonitazene cfsre.orgnih.gov. Without direct experimental evidence, its classification remains presumptive. The profile of other N-desethyl metabolites, such as N-desethyl isotonitazene which also displays robust superagonism, highlights that significant agonist activity is often retained after N-deethylation nih.gov.
Structure Activity Relationships Sar of N Desethyl Metonitazene Within Nitazene Analogues
Impact of N-Deethylation on Mu-Opioid Receptor Activity and Ligand-Receptor Interactions
The process of N-deethylation, which involves the removal of one of the ethyl groups from the N,N-diethylaminoethyl side chain, significantly influences the pharmacological profile of nitazene (B13437292) compounds. N-desethyl metonitazene (B1467764) is a prominent metabolite of metonitazene, formed through in vivo N-deethylation. who.intnih.gov
Generally, N-desethyl modifications, while resulting in compounds that retain significant mu-opioid receptor (MOR) activity, tend to exhibit slightly lower potency compared to their parent N,N-diethyl analogues. cfsre.orgnih.gov In the case of the metonitazene family, the N-desethyl analogue demonstrates a notably lower affinity for the MOR—approximately 10-fold less than the N,N-diethyl (metonitazene) and N-pyrrolidino versions. nih.govresearchgate.net This reduction in affinity underscores the important contribution of the tertiary amine in the interaction with the MOR. nih.govresearchgate.net
However, this trend is not universal across all nitazenes. A notable exception is N-desethyl isotonitazene, which is a known active metabolite of isotonitazene. researchgate.netdrugsandalcohol.ie In contrast to N-desethyl metonitazene, multiple in vitro studies have found N-desethyl isotonitazene to be consistently more potent than its parent compound, isotonitazene. cfsre.orgnih.govscite.ai This highlights that the impact of N-deethylation is dependent on the other substitutions present on the molecule, particularly the alkoxy group on the benzyl (B1604629) ring.
Significance of the 5-Nitro Group on the Benzimidazole (B57391) Ring for Receptor Potency
A defining characteristic of the most potent nitazene compounds is the presence of a nitro (NO₂) group at the 5-position of the benzimidazole core. youtube.comwikipedia.org This structural feature is a key determinant of high receptor potency. cfsre.orgnih.gov The 5-nitro group functions as a potent electron-withdrawing group, which is believed to enhance the molecule's electrophilicity and contribute significantly to its binding affinity at the mu-opioid receptor. nih.govresearchgate.net
The removal or alteration of this group leads to a substantial decrease in activity. cfsre.orgnih.govresearchgate.net For instance, etodesnitazene, which is the analogue of etonitazene lacking the 5-nitro group, shows a marked reduction in potency. service.gov.uk Similarly, the reduction of the 5-nitro group to an amino (NH₂) group, as seen in 5-aminoisotonitazene, results in significantly diminished activity at the MOR. researchgate.netnih.gov The position of the nitro group is also critical; analogues with the nitro group at the 6-position are less effective, while those with it at the 4- or 7-positions are reportedly inactive as analgesics. wikipedia.org This demonstrates that the 5-nitro group is an optimal substitution for high MOR activation. caymanchem.com
Influence of Substitutions on the Benzyl Moiety and Alkoxy Chain Length
Substitutions on the para-position of the 2-benzyl moiety, particularly the length and nature of the alkoxy chain, have a profound effect on the potency of nitazene analogues. nih.govresearchgate.net A systematic examination of nitazenes with varying alkoxy chains has established a clear structure-activity relationship. nih.govresearchgate.netugent.benih.gov
Research demonstrates that the ethoxy group (-OC₂H₅) as seen in etonitazene results in the highest potency among the series. nih.govnih.gov In vivo studies have shown that analogues with ethoxy, isopropoxy (isotonitazene), and propoxy (protonitazene) chains exhibit higher potencies than fentanyl. nih.gov Conversely, analogues with a methoxy (B1213986) group (-OCH₃), such as metonitazene, or a butoxy group (-OC₄H₉) are less potent. nih.govnih.gov This suggests that a relatively short or compact alkoxy tail is optimal for MOR activation. caymanchem.com These substitutions are thought to enhance the lipophilicity of the compounds. researchgate.net
The following table, based on data from Glatfelter et al. (2023), illustrates the impact of alkoxy chain length on MOR functional potency. nih.gov
Table 1: Influence of Alkoxy Chain Length on Mu-Opioid Receptor Potency Data based on in vitro MOR functional assays.
| Compound | Alkoxy Chain | Relative Potency Trend |
|---|---|---|
| Etonitazene | Ethoxy (-OC₂H₅) | Most Potent |
| Isotonitazene | Isopropoxy (-OCH(CH₃)₂) | High Potency |
| Protonitazene (B12782313) | Propoxy (-OCH₂CH₂CH₃) | High Potency |
| Metonitazene | Methoxy (-OCH₃) | Lower Potency |
| Butonitazene | Butoxy (-OC₄H₉) | Lower Potency |
Comparative SAR Analysis with Structurally Related Nitazene Analogues (e.g., N-desethyl isotonitazene, Metonitazene, Etonitazene, Protonitazene)
The pharmacological profile of N-desethyl metonitazene is best understood through comparison with its close structural relatives.
N-desethyl metonitazene vs. Metonitazene : As previously noted, N-deethylation to form N-desethyl metonitazene from metonitazene leads to a decrease in mu-opioid receptor affinity and potency. nih.govresearchgate.net Metonitazene itself, with its methoxy group, is one of the less potent analogues within the potent nitazene series. nih.govnih.gov
N-desethyl metonitazene vs. N-desethyl isotonitazene : This comparison is particularly illustrative of SAR principles. While N-deethylation reduces the potency of metonitazene, the opposite effect is seen with isotonitazene. N-desethyl isotonitazene is a highly potent MOR agonist, often demonstrating greater potency than its parent compound, isotonitazene, and significantly greater potency than fentanyl in various assays. cfsre.orgnih.govnih.govelsevierpure.com This highlights how the interplay between the N-alkyl substitution and the para-alkoxy group (methoxy in metonitazene vs. isopropoxy in isotonitazene) dictates the ultimate effect on receptor activity.
N-desethyl metonitazene vs. Etonitazene and Protonitazene : Etonitazene (ethoxy group) and protonitazene (propoxy group) are both significantly more potent than metonitazene (methoxy group). nih.govresearchgate.netcfsre.org Consequently, N-desethyl metonitazene, being less potent than metonitazene, is considerably less potent than etonitazene and protonitazene. Etonitazene is consistently ranked among the most potent nitazenes. nih.govnih.gov
The following table summarizes the relative potencies of these key analogues based on their half-maximal effective concentrations (EC₅₀) from in vitro MOR activation assays. Lower EC₅₀ values indicate higher potency.
Table 2: Comparative Potency of N-desethyl Metonitazene and Related Analogues EC₅₀ values can vary between different in vitro assay systems. This table represents a qualitative comparison based on published findings.
| Compound | Key Structural Features | Relative Potency | Representative EC₅₀ (nM) |
|---|---|---|---|
| Etonitazene | N,N-diethyl, 5-nitro, p-ethoxy | Very High | ~0.66 nih.gov |
| N-desethyl isotonitazene | N-ethyl, 5-nitro, p-isopropoxy | Very High | ~0.61 nih.gov |
| Isotonitazene | N,N-diethyl, 5-nitro, p-isopropoxy | High | ~11.1 nih.gov |
| Protonitazene | N,N-diethyl, 5-nitro, p-propoxy | High | ~3.95 nih.gov |
| Metonitazene | N,N-diethyl, 5-nitro, p-methoxy | Moderate | ~8.14 nih.gov |
| N-desethyl metonitazene | N-ethyl, 5-nitro, p-methoxy | Lower | Data not consistently reported, but noted to have ~10-fold lower affinity than metonitazene nih.govresearchgate.net |
Metabolism and Biotransformation Pathways of N Desethyl Metonitazene
In Vitro Metabolic Profiling Using Human Hepatocytes and Liver Microsomes
To understand the metabolic pathways of nitazene (B13437292) analogs, including the formation and subsequent transformation of N-desethyl metonitazene (B1467764), researchers utilize in vitro models that mimic human liver metabolism. The primary systems employed are human hepatocytes (liver cells) and human liver microsomes (HLM), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. researchgate.netnih.govnih.gov
Studies involving the incubation of parent nitazenes like metonitazene with pooled human hepatocytes have been effective in predicting in vivo human metabolism. researchgate.netnih.gov In these experiments, the drug is introduced to the hepatocytes, and over time, samples are collected and analyzed using advanced techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.netnih.gov This allows for the detection and identification of various metabolites produced during Phase I and Phase II biotransformation. nih.govnih.gov
Similarly, human liver microsomes are used to investigate the specific enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, which are central to Phase I metabolism. nih.govnih.gov By incubating the compound with HLM in the presence of necessary cofactors, researchers can identify the primary metabolites and the specific enzymes responsible for their formation. nih.gov For instance, studies have shown that nitazenes are rapidly metabolized in HLM, with significant depletion of the parent drug within 60 minutes. nih.govfrontiersin.org These in vitro findings have shown consistency with results from authentic postmortem samples, validating the utility of these models. researchgate.netnih.gov
Identification of Primary Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or exposure of functional groups through reactions like oxidation, reduction, and hydrolysis, making the compound more polar. drughunter.com For N-desethyl metonitazene and its parent compound, the key Phase I pathways include N-dealkylation, O-dealkylation, hydroxylation, and nitro-reduction. nih.govnih.gov
N-desethyl metonitazene is a primary metabolite of metonitazene, formed through the process of N-dealkylation. chemicalbook.com This reaction involves the removal of an ethyl group from the N,N-diethylethanamine side chain of the metonitazene molecule. researchgate.netnih.gov This transformation is a major metabolic pathway for metonitazene and other nitazene analogs. nih.govwikipedia.org In vitro studies with human hepatocytes confirm that N-deethylation is a preponderant reaction. nih.gov The resulting N-desethyl metonitazene is a significant metabolite found in biological samples and is often used as a biomarker for metonitazene consumption. researchgate.netchemicalbook.com Further dealkylation can also occur, leading to the formation of an N,N-di-desethyl metabolite. nih.govresearchgate.net
Table 1: Formation of N-desethyl Metonitazene from Metonitazene
| Parent Compound | Metabolic Pathway | Resulting Metabolite | Research Context |
|---|
Another critical Phase I pathway for nitazenes is O-dealkylation. researchgate.netwikipedia.org In the case of metonitazene, this involves the removal of the methyl group from the 4'-methoxybenzyl portion of the molecule, resulting in the formation of a 4'-hydroxy metabolite. nih.gov This O-dealkylated metabolite is often referred to as 4'-hydroxy nitazene and is considered a universal metabolite for several nitazene analogs that share a similar structure. nih.gov
N-desethyl metonitazene can also undergo this transformation. The combination of N-deethylation and O-dealkylation leads to the formation of N-desethyl-O-dealkyl-metonitazene (also known as N-desethyl-4'-hydroxy-metonitazene). researchgate.netnih.gov This dual-pathway metabolite has been identified as a major product in both in vitro hepatocyte models and in authentic urine and blood samples, sometimes appearing in higher abundance than the O-dealkyl metabolite alone. researchgate.netnih.govresearchgate.net
Hydroxylation, the addition of a hydroxyl (-OH) group, is another identified Phase I metabolic reaction for nitazene analogs. nih.govnih.gov Studies have confirmed the formation of hydroxylated metabolites, although they are generally considered minor pathways compared to N- and O-dealkylation. nih.gov These reactions can occur on various parts of the molecule, such as the aromatic rings. nih.gov The resulting hydroxylated compounds are more water-soluble, facilitating their subsequent elimination from the body.
The reduction of the 5-nitro group on the benzimidazole (B57391) core is a recognized metabolic pathway for some nitazenes. wikipedia.org This reaction converts the nitro group (-NO2) into an amino group (-NH2), forming a 5-amino metabolite. nih.gov For instance, 5-amino-isotonitazene has been identified as a metabolite of isotonitazene. nih.gov This pathway is catalyzed by nitroreductases and may occur extrahepatically, potentially involving bacteria in the intestinal flora. wikipedia.orgnih.gov While this pathway is confirmed for isotonitazene, its detection in metonitazene metabolism has been less consistent, with some studies finding it below the limit of detection. nih.govresearchgate.netresearchgate.net
Identification of Phase II Metabolic Pathways (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. drughunter.comabdn.ac.uk The most prominent Phase II pathway for nitazenes is glucuronidation. researchgate.netwikipedia.org
In this process, UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to a functional group, such as the hydroxyl group formed during O-dealkylation. nih.govnih.gov Therefore, the O-dealkylated metabolites of metonitazene and N-desethyl metonitazene readily undergo glucuronidation. researchgate.netnih.gov These O-glucuronides are detected in unhydrolyzed urine samples and are considered major final metabolites. researchgate.netnih.gov The identification of these glucuronide conjugates is crucial for a comprehensive understanding of the drug's metabolic profile and for developing sensitive analytical methods for detection in biological matrices. nih.govnih.gov
Table 2: Summary of Metabolic Pathways for Metonitazene and its Metabolites
| Phase | Pathway | Description | Resulting Products |
|---|---|---|---|
| Phase I | N-Dealkylation | Removal of one or both ethyl groups from the side chain. nih.govnih.gov | N-desethyl Metonitazene , N,N-di-desethyl Metonitazene. nih.gov |
| Phase I | O-Dealkylation | Removal of the methyl group from the methoxybenzyl group. researchgate.netnih.gov | 4'-Hydroxy Metonitazene, N-desethyl-4'-hydroxy-metonitazene . nih.gov |
| Phase I | Hydroxylation | Addition of a hydroxyl group to the molecule. nih.govnih.gov | Hydroxylated metabolites. nih.gov |
| Phase I | Nitro-reduction | Conversion of the nitro group to an amino group. wikipedia.orgnih.gov | 5-Aminometonitazene. nih.gov |
| Phase II | Glucuronidation | Conjugation with glucuronic acid, typically on hydroxylated metabolites. researchgate.netnih.gov | O-glucuronides of Phase I metabolites. nih.gov |
Comparative Analysis of In Vitro and In Vivo Metabolic Fate in Research Models
The metabolic fate of metonitazene, the parent compound of N-desethyl metonitazene, has been investigated using both in vitro and in vivo models to understand its biotransformation pathways. These studies are crucial for identifying metabolites that can serve as biomarkers of exposure.
In vitro research has predominantly utilized pooled human hepatocytes (pHH) and human liver microsomes (HLM) to simulate human metabolism. nih.govnih.govfrontiersin.org When metonitazene was incubated with 10-donor-pooled human hepatocytes, a total of nine metabolites were identified. nih.govresearchgate.net The primary metabolic transformations observed were N-deethylation at the N,N-diethylethanamine side chain, O-dealkylation, and subsequent O-glucuronidation. nih.govresearchgate.netnih.gov N-deethylation, the process that forms N-desethyl metonitazene, was a preponderant transformation in the in vitro metabolism of metonitazene. nih.gov Further studies with fresh human hepatocytes detected several phase I metabolites in hydrolyzed culture medium, including N-desethyl, N,N-di-desethyl, and O-desalkyl derivatives, as well as combinations like N-desethyl-O-desalkyl metonitazene. nih.gov Phase II metabolites, specifically O-glucuronides of the O-dealkylated phase I metabolites, were identified in the unhydrolyzed medium. nih.gov
In vivo findings, primarily derived from the analysis of authentic postmortem blood and urine samples from metonitazene-positive forensic cases, have shown a strong correlation with the in vitro results. nih.govresearchgate.net This consistency demonstrates the efficacy of the human hepatocyte model in predicting the metabolic pathways in humans. nih.govnih.gov In postmortem cases involving metonitazene, analysis of blood and hydrolyzed urine revealed that N-desethyl-O-desmethyl-metonitazene and the N-desethyl derivative were major products. researchgate.netresearchgate.net The parent compound, metonitazene, was also detected, but the abundance of its metabolites highlights their importance in toxicological analysis. researchgate.net The consistency between the metabolites identified in hepatocyte incubations and those found in authentic postmortem samples confirms the primary metabolic pathways. researchgate.netresearchgate.net
The table below provides a comparative summary of metabolites identified in both research models.
| Metabolite | Transformation Pathway | Detected In Vitro (Human Hepatocytes) | Detected In Vivo (Postmortem Samples) |
|---|---|---|---|
| N-desethyl Metonitazene | N-deethylation | Yes nih.govnih.gov | Yes researchgate.netresearchgate.net |
| O-desalkyl Metonitazene (4'-hydroxy nitazene) | O-dealkylation | Yes nih.govresearchgate.net | Yes researchgate.net |
| N-desethyl-O-desalkyl Metonitazene | N-deethylation + O-dealkylation | Yes nih.govresearchgate.net | Yes researchgate.netresearchgate.net |
| N,N-di-desethyl Metonitazene | N,N-di-deethylation | Yes nih.gov | Yes nih.gov |
| O-glucuronides of O-dealkylated metabolites | Phase II Glucuronidation | Yes nih.gov | Inferred via hydrolysis researchgate.netnih.gov |
Development and Validation of Biomarkers of Exposure in Biological Matrices
The development and validation of reliable biomarkers are essential for accurately documenting exposure to metonitazene in clinical and forensic settings, especially since the parent compound's concentrations in biological fluids can be exceedingly low. nih.govnih.gov Research has focused on identifying specific and abundant metabolites that can serve as definitive indicators of consumption.
Based on comprehensive metabolism studies, a panel of biomarkers has been proposed for detecting metonitazene exposure. For urine analysis, it is suggested to target the parent drug along with its O-dealkyl and N-deethyl-O-dealkyl metabolites, typically after performing glucuronide hydrolysis to release conjugated forms. nih.govresearchgate.netnih.gov The N-desethyl metabolite, N-desethyl metonitazene, is specifically recommended as an important additional biomarker for detection in blood. nih.govresearchgate.netnih.gov The rationale for using metabolites as biomarkers is supported by findings where metabolites like N-desethyl-O-desmethyl-metonitazene were found to be major products in postmortem blood and urine samples. researchgate.netresearchgate.net
The validation of analytical methods is a critical step to ensure the accuracy and reliability of biomarker detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of nitazene analogs and their metabolites in various biological matrices, including whole blood, urine, and tissue. nih.gov Validation processes for these methods typically assess parameters such as calibration model, bias, precision, recovery, matrix effects, and the limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, a validated LC-MS/MS method for nine nitazene analogs and metabolites reported an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL, demonstrating high sensitivity. nih.gov
A significant challenge in using N-desethyl metonitazene as a biomarker is the recent emergence of N-desethyl nitazene analogues, including N-desethyl isotonitazene and N-desethyl etonitazene, as standalone drugs on the illicit market. researchgate.netdiva-portal.orgcfsre.org This development complicates toxicological interpretation, as the presence of an N-desethyl metabolite could indicate either the metabolism of a parent compound like metonitazene or the direct consumption of the N-desethyl analogue itself. diva-portal.org This necessitates careful consideration during the analysis of forensic casework. researchgate.netdiva-portal.org
The table below summarizes the key biomarkers developed for detecting metonitazene exposure.
| Biomarker | Biological Matrix | Rationale for Use | Validation Status |
|---|---|---|---|
| Metonitazene (Parent Drug) | Urine, Blood | Direct evidence of exposure; often in low concentrations. nih.govresearchgate.net | Validated LC-MS/MS methods available. nih.gov |
| N-desethyl Metonitazene | Blood, Urine | Major metabolite, specifically recommended as a biomarker in blood. nih.govresearchgate.netnih.gov | Included in validated multi-analyte methods for nitazenes. nih.gov |
| O-dealkyl Metonitazene | Urine | Abundant urinary metabolite, typically requires hydrolysis. researchgate.netnih.gov | Validated LC-MS/MS methods available. nih.gov |
| N-desethyl-O-dealkyl Metonitazene | Urine, Blood | A major product found in both blood and hydrolyzed urine. researchgate.netresearchgate.net | Included in validated multi-analyte methods for nitazenes. nih.gov |
Forensic Toxicology and Prevalence Research of N Desethyl Metonitazene
Global and Regional Surveillance of N-desethyl Metonitazene (B1467764) in Seized Drug Materials
N-desethyl Metonitazene is recognized as a metabolite of metonitazene. who.intcaymanchem.com While metonitazene itself has been identified in seized drug materials across North America and Europe, specific data on the prevalence of N-desethyl Metonitazene as a primary component in seized materials is less common. researchgate.netforensicmag.com Its presence is more often an indicator of the parent compound, metonitazene, in the illicit drug supply.
Surveillance data from various regions indicate the increasing prevalence of nitazene (B13437292) analogues. For instance, in São Paulo, Brazil, between July 2022 and April 2023, nitazenes were the most frequently detected opioids in seizures, with metonitazene being the most common. forensicmag.comcfsre.org In the United States, nitazene tablets containing an average of 29 mg of metonitazene were seized from international mail in 2023, destined for locations in Florida and Connecticut. forensicmag.comcfsre.org While these reports focus on the parent compound, the presence of metonitazene implies the potential for its metabolite, N-desethyl Metonitazene, to be present in associated paraphernalia or biological samples.
The form in which nitazenes are found can vary, including white or brown/yellow powders, crystalline solids, and counterfeit tablets designed to look like legitimate pharmaceuticals such as oxycodone. forensicmag.comadf.org.au
Table 1: Seizures of Metonitazene (Parent Compound of N-desethyl Metonitazene) in 2023
| Location of Seizure | Form of Drug | Average Amount of Metonitazene |
|---|---|---|
| United States (destined for FL & CT) | Tablets | 29 mg per tablet |
Incidence and Detection in Postmortem Investigations and Non-Fatal Cases
N-desethyl Metonitazene has been identified as a prominent metabolite in toxicological analyses of postmortem and non-fatal cases involving metonitazene. who.int In a study of 20 forensic postmortem cases in the United States where metonitazene was confirmed, N-desethyl metonitazene was found to be a major metabolite, particularly in urine and vitreous humor samples. who.intresearchgate.net
The concentrations of the parent compound, metonitazene, in these postmortem cases averaged 6.3 ng/mL in blood (ranging from 0.5 to 33 ng/mL) and 15 ng/mL in urine (ranging from 0.6 to 46 ng/mL). researchgate.netnmslabs.comnih.gov In 30% of these cases, metonitazene was the only opioid identified, highlighting its potential lethality. nmslabs.comnih.gov In the remaining cases, it was often found in combination with other substances. Medical examiners frequently listed metonitazene as a cause of death, with the manner of death typically ruled as accidental. researchgate.netnih.gov
In a case series from Birmingham, United Kingdom, involving patients with suspected substance use, N-desethyl isotonitazene (a related but distinct compound) was detected. nih.gov While not specific to N-desethyl Metonitazene, this finding underscores the emergence of N-desethyl metabolites of nitazenes as substances of concern in their own right.
Table 2: Reported Metonitazene Concentrations in Postmortem Cases
| Biological Matrix | Average Concentration | Range of Concentrations | Number of Cases |
|---|---|---|---|
| Blood | 6.3 ng/mL | 0.5 - 33 ng/mL | 18 |
Characterization of Co-occurring Psychoactive Substances in Analytical Findings
In the 20 postmortem cases involving metonitazene, it was found in combination with fentanyl in 55% of the cases. researchgate.netnmslabs.comnih.gov Additionally, other novel psychoactive substances (NPS), including NPS benzodiazepines (such as flualprazolam and clonazolam), other synthetic opioids, and hallucinogens, were present in 45% of the cases. nmslabs.comnih.gov In some instances, metonitazene was found with the synthetic cannabinoid MDMB-4en-PINACA. forensicmag.com The co-occurrence of multiple potent depressants significantly increases the risk of fatal overdose.
Table 3: Co-occurring Substances with Metonitazene in Forensic Cases
| Co-occurring Substance | Percentage of Cases |
|---|---|
| Fentanyl | 55% |
| NPS Benzodiazepines, Opioids, Hallucinogens | 45% |
Analytical Challenges in Forensic Casework for Novel Benzimidazole (B57391) Opioids
The rapid emergence and high potency of novel benzimidazole opioids like metonitazene and its metabolite N-desethyl Metonitazene pose significant challenges for forensic laboratories. ojp.gov One of the primary difficulties is the low concentrations at which these substances can be pharmacologically active and potentially fatal, necessitating highly sensitive analytical techniques. researchgate.netumw.edu.pl
Traditional screening methods, such as immunoassays, may not reliably detect these novel compounds, leading to potential false negatives. umw.edu.plnih.gov Consequently, more advanced and specific techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have become essential tools for the identification and quantification of these substances in biological samples and seized materials. researchgate.netnih.govescholarship.orgcfsre.orgnih.gov
The constant evolution of the chemical structures of NPS requires that forensic laboratories continuously update their analytical methods and reference material libraries to ensure the accurate detection of new analogues and their metabolites. ojp.govumw.edu.pl The structural similarity among different nitazene analogues and their metabolites can also present a challenge for definitive identification. nih.gov
Contribution of Forensic Intelligence and Early Warning Systems to Public Health Surveillance
Forensic intelligence and early warning systems play a crucial role in monitoring the emergence of novel psychoactive substances like N-desethyl Metonitazene and mitigating their public health impact. nih.gov These systems rely on the rapid sharing of data from forensic laboratories, medical examiners, and law enforcement agencies to identify new drug trends in real-time. ojp.govaphl.org
Organizations such as the Center for Forensic Science Research and Education (CFSRE) and its NPS Discovery program, in partnership with national and international bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), are at the forefront of these efforts. nih.gov By tracking the appearance of new compounds in seized materials and toxicology casework, these systems can issue public health alerts to inform healthcare providers, harm reduction services, and the public about the risks associated with emerging drugs. cfsre.orgcfsre.org
This proactive approach allows for a more rapid public health response, including the dissemination of information on the signs and symptoms of overdose and the potential need for modified treatment protocols. aphl.orgresearchgate.net The early identification of N-desethyl Metonitazene as a metabolite and its parent compound in the illicit drug market is a direct result of the efforts of these surveillance networks.
Future Directions and Emerging Research Avenues for N Desethyl Metonitazene
Development of Certified Analytical Reference Standards for Research and Forensics
The accurate identification and quantification of N-desethyl metonitazene (B1467764) in forensic casework and research are fundamentally dependent on the availability of certified analytical reference standards. nih.govresearchgate.net These standards are materials of known purity and concentration that serve as a benchmark for analytical testing. nih.gov Forensic laboratories rely on these materials to confirm the presence of a substance in a sample and to ensure the accuracy and reliability of their quantitative results. researchgate.netresearchgate.net
The rapid appearance of novel psychoactive substances (NPS), including nitazene (B13437292) metabolites, challenges the traditional timelines for producing and certifying reference materials. nih.gov Suppliers of these standards must adopt agile strategies to meet the urgent needs of forensic and toxicology laboratories. nih.govcaymanchem.com The synthesis of metabolites like N-desethyl metonitazene can be complex, often requiring multi-step processes. nih.govyoutube.com
Organizations like Cayman Chemical have developed analytical reference standards for N-desethyl metonitazene, categorizing it as an opioid metabolite intended for research and forensic applications. caymanchem.com The availability of such standards, including isotopically labeled versions, is crucial for developing and validating the specialized assays needed for its detection. caymanchem.comojp.gov These assays are essential for toxicological screening, especially in medicolegal death investigations where novel opioids might otherwise go undetected. nih.govcfsre.org
Advanced Computational Chemistry and In Silico Modeling for SAR and Metabolic Prediction
Advanced computational chemistry and in silico modeling are becoming indispensable tools for predicting the properties of new synthetic opioids like N-desethyl metonitazene. These methods can forecast a compound's structure-activity relationship (SAR) and its likely metabolic fate before extensive laboratory work is conducted. digitellinc.comnih.gov
In silico tools are used to predict sites of metabolism (SoMs), which are the specific atomic positions in a molecule where biotransformation is likely to occur. nih.govacs.org These predictions are made using ligand-based approaches, which learn from datasets of known metabolic pathways, and structure-based methods, which model the interaction between the compound and metabolic enzymes like the cytochrome P450 (CYP) superfamily. nih.govacs.org
For nitazenes, computational studies have investigated how different structural features influence their binding to the μ-opioid receptor (μOR). digitellinc.comnih.gov Molecular docking and dynamics simulations are used to create putative binding models of nitazene derivatives at the μOR. nih.govbiorxiv.org These models help to explain the high potency of this class of opioids and can interpret SAR data. For example, research has shown that features like the nitro group and the alkoxy chain are important for μOR activity. biorxiv.org Such computational analyses provide critical insights into the molecular mechanisms of opioid recognition and can help guide the synthesis and pharmacological testing of new analogues. nih.gov
Comprehensive In Vivo Pharmacological and Metabolic Studies in Animal Models to Inform Receptor Activity and Biotransformation
While in vitro and in silico methods provide valuable preliminary data, comprehensive in vivo studies in animal models are essential to fully understand the pharmacology and metabolism of N-desethyl metonitazene. nih.gov These studies provide critical information on how the compound interacts with opioid receptors within a living organism and how it is processed and eliminated.
Metabolism studies using human liver microsomes (HLM) and other in vitro systems have shown that parent nitazenes like metonitazene are rapidly metabolized, primarily through N-dealkylation to form N-desethyl metabolites. nih.govnih.gov Recent research has also identified that some N-ethyl-N-(1-glucuronyloxyethyl) metabolites can degrade to N-desethyl metabolites during enzymatic hydrolysis, a process used in urine drug testing. nih.gov In vivo studies in animal models are needed to confirm these metabolic pathways and to assess the full pharmacological activity of N-desethyl metonitazene. who.int
Methodologies for Rapid Opioid Activity Assessment in Illicit Drug Samples
The high potency of nitazene analogues necessitates the development of rapid and reliable methods for assessing opioid activity in illicit drug samples. nih.gov First responders and forensic laboratories need tools that can quickly identify the presence of highly dangerous opioids to prevent accidental exposure and to inform public health alerts. nist.govchemrxiv.org
Current field detection strategies often rely on a layered approach that includes colorimetric tests, ion mobility spectrometry (IMS), and handheld Raman or mass spectrometers. chemrxiv.orgdhs.govresearchgate.net However, these methods can have limitations, such as the need for direct sample handling or the requirement for specific library data to identify a compound. chemrxiv.orgdhs.gov
Research is ongoing to develop new techniques that can screen for opioid activity without needing to identify the exact compound. This includes developing forensic electrochemical sensors and supramolecular displacement assays that provide a rapid colorimetric readout in the presence of certain opioids. chemrxiv.orgresearchgate.net For laboratory settings, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for confirming and quantifying these substances, but developing validated methods for new compounds like N-desethyl metonitazene is a continuous challenge. nih.govnih.govoup.com
Strategies for Monitoring and Identifying Novel Nitazene Analogues and Their Metabolites
The illicit drug market is characterized by the constant introduction of new substances designed to circumvent legal controls. researchgate.netoup.com Therefore, proactive strategies are essential for monitoring and identifying novel nitazene analogues and their metabolites as they emerge. nih.govrcpath.org
This involves a multi-faceted approach that includes:
International Collaboration: Sharing of data and alerts between law enforcement agencies, forensic laboratories, and public health organizations worldwide is crucial for tracking the spread of new compounds. nist.govnih.gov
Non-Targeted Screening: Forensic laboratories are increasingly using high-resolution mass spectrometry (HRMS) for non-targeted screening of samples. researchgate.net This allows for the detection of unknown compounds that would be missed by traditional targeted analyses.
Metabolite-Focused Detection: Since parent drugs can be rapidly metabolized, monitoring for known and predicted metabolites, such as N-desethyl metonitazene, can extend the window of detection and provide evidence of exposure. nih.govtechnologynetworks.com
Data Sharing and Crowdsourcing: Platforms like the NPS Data Hub, a collaboration between NIST, the DEA, and German federal police, allow for the rapid sharing of chemical signatures for new drugs among experienced analysts. nist.gov
By implementing these strategies, the forensic and public health communities can work to stay ahead of the evolving threat posed by novel synthetic opioids and their metabolites.
Q & A
Basic Research Questions
Q. How can N-desethyl Metonitazene (hydrochloride) be analytically distinguished from its parent compound and other nitazene analogs?
- Methodology : Use hyphenated techniques such as LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to differentiate structural features. For example:
- Retention Time : Compare retention times against reference standards (e.g., Metonitazene: 6.07–6.09 min ; N-desethyl isotonitazene: 9.05–9.06 min ).
- Mass Spectral Data : Monitor characteristic fragments (e.g., loss of ethyl groups or chloride adducts). For N-desethyl isotonitazene, the chloride anion in hydrochloride salts can be confirmed via Capillary Electrophoresis (CE) .
Q. What analytical methods are recommended for quantifying N-desethyl Metonitazene in biological matrices?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from blood, urine, or tissue.
- Quantitation : Employ LC-QQQ-MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry) with deuterated internal standards. For example, a validated method for nitazenes in whole blood achieved LOQs <1 ng/mL .
- Critical Parameters : Optimize transitions for specific metabolites (e.g., m/z transitions for N-desethyl isotonitazene: 386.1 → 297.1) .
Q. What regulatory considerations apply to N-desethyl Metonitazene research?
- Legal Status : Analogous compounds like N-desethyl isotonitazene are Schedule I in the U.S. under the Controlled Substances Act .
- Compliance : Ensure DEA licensure for handling. Document chain-of-custody protocols for forensic samples .
Advanced Research Questions
Q. How does N-desethyl Metonitazene’s pharmacological profile compare to fentanyl and other potent opioids?
- In Vitro Assays :
-
Potency : N-desethyl etonitazene (analog) showed 6–9× higher potency than fentanyl in MOR activation assays (EC₅₀: 0.5–3.35 nM) .
-
Efficacy : Use β-arrestin 2 recruitment and GloSensor® cAMP assays to evaluate biased agonism .
- Data Interpretation : Compare EC₅₀ values across assays to assess functional selectivity (Table 1).
Table 1 : Pharmacological Data for Nitazene Analogs
Compound β-Arrestin EC₅₀ (nM) cAMP EC₅₀ (nM) N-Desethyl Etonitazene 3.35 0.50 Fentanyl 20.1 6.8
Q. What metabolic pathways generate N-desethyl Metonitazene, and how do they impact forensic toxicology?
- Pathways : N-desethylation is a primary metabolic route for nitazenes (e.g., isotonitazene → N-desethyl isotonitazene) .
- Detection : Use HRMS-based metabolomics to identify phase I/II metabolites in postmortem samples. For example, hydroxylation and glucuronidation are common .
- Challenges : Distinguish between administered N-desethyl analogs vs. in vivo metabolites. Cross-validate with in vitro hepatocyte incubation studies .
Q. How can structural modifications to N-desethyl Metonitazene alter its binding affinity for opioid receptors?
- SAR Studies :
- Benzimidazole Core : Modifications to the 2-benzyl group (e.g., methoxy vs. nitro substituents) significantly affect MOR affinity .
- Side Chain : Desethylation reduces lipophilicity, potentially altering blood-brain barrier penetration .
- Experimental Design : Synthesize analogs with systematic substitutions and test in radioligand displacement assays (e.g., [³H]DAMGO competition).
Q. What are the limitations of current bioassays in detecting N-desethyl Metonitazene in complex matrices?
- Sensitivity : Immunoassays may fail due to lack of cross-reactivity. Confirm positives with HRMS or LC-QQQ-MS .
- Matrix Effects : Hemolyzed blood or decomposed tissue can suppress ionization. Mitigate with dilute-and-shoot or microsampling techniques .
Methodological Notes
- Synthesis & Purity : Reference standards should be ≥95% pure, verified via HPLC-HRMS .
- Safety : Handle hydrochloride salts in fume hoods with PPE (gloves, lab coats) due to potential respiratory toxicity .
- Data Reproducibility : Report retention times, collision energies, and mass transitions to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
